molecular formula C10H8N2O2 B1377045 3-Aminoisoquinoline-8-carboxylic acid CAS No. 1337882-40-2

3-Aminoisoquinoline-8-carboxylic acid

Cat. No. B1377045
M. Wt: 188.18 g/mol
InChI Key: YOQGUWRTXNZYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminoisoquinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O2 . It is used for research purposes and is not intended for human or veterinary use.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-Thrombotic Agents : Research into derivatives of tetrahydroisoquinoline carboxylic acids, closely related to 3-Aminoisoquinoline-8-carboxylic acid, has led to the development of compounds with significant in vitro anti-platelet aggregation and in vivo anti-thrombotic potency. These compounds exhibit a highly unfolded conformation, contributing to their activity (Zhang et al., 2010).

  • Spasmolytic Activity : Studies on the synthesis and spasmolytic activity of 1-substituted 3-aminoisoquinolines and their derivatives show that biologically active compounds with an isoquinoline nucleus, like those derived from 3-Aminoisoquinoline-8-carboxylic acid, are widely used in medicine. The research has led to the development of acyl derivatives of 3-aminoisoquinolines with promising spasmolytic effects (Sereda et al., 1997).

  • C-H Bond Functionalization : The use of 8-aminoquinoline, a derivative of 3-Aminoisoquinoline-8-carboxylic acid, as an auxiliary in palladium-catalyzed C-H bond arylation and alkylation has been explored. This approach facilitates the selective functionalization of sp3 and sp2 C-H bonds in carboxylic acid derivatives, indicating the versatility of 3-Aminoisoquinoline-8-carboxylic acid derivatives in synthetic chemistry (Shabashov & Daugulis, 2010).

  • Antitumor and Enzyme Inhibitory Activities : N-isoquinoline-3-carbonylamino acid benzylesters, structurally related to 3-Aminoisoquinoline-8-carboxylic acid, have shown potent in vitro and in vivo anti-tumor activities. Additionally, these compounds exhibited promising enzyme inhibitory properties, further highlighting the therapeutic potential of 3-Aminoisoquinoline-8-carboxylic acid derivatives (Zheng et al., 2011).

  • Angiotensin Converting Enzyme Inhibitors : Derivatives of tetrahydroisoquinoline-3-carboxylic acid, similar to 3-Aminoisoquinoline-8-carboxylic acid, have been synthesized and evaluated for their angiotensin converting enzyme (ACE) inhibitory activities and antihypertensive effects. These studies underline the medicinal chemistry applications of 3-Aminoisoquinoline-8-carboxylic acid derivatives (Hayashi et al., 1985).

properties

IUPAC Name

3-aminoisoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-4-6-2-1-3-7(10(13)14)8(6)5-12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQGUWRTXNZYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857234
Record name 3-Aminoisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminoisoquinoline-8-carboxylic acid

CAS RN

1337882-40-2
Record name 3-Aminoisoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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